4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including hydroxyl, methoxy, and benzoyl groups, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of Hydroxy and Hydroxyethyl Groups: Hydroxylation reactions can be employed to introduce hydroxy groups at specific positions on the pyrrole ring. This can be achieved using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of Benzoyl and Methoxy Groups: The benzoyl group can be introduced through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst. Methoxy groups can be added via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: shares structural similarities with other compounds containing pyrrole rings and benzoyl groups, such as:
Uniqueness
The uniqueness of 4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C21H21NO7 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(4Z)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO7/c1-28-15-8-5-13(11-16(15)29-2)19(25)17-18(12-3-6-14(24)7-4-12)22(9-10-23)21(27)20(17)26/h3-8,11,18,23-25H,9-10H2,1-2H3/b19-17- |
InChI Key |
LFQPQVGNSBZSOP-ZPHPHTNESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)/O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)O)OC |
Origin of Product |
United States |
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